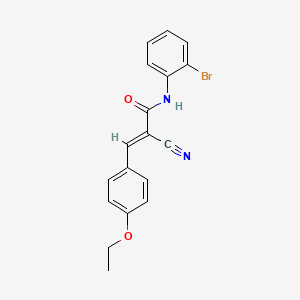
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide, commonly referred to as 2-Br-AIPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
2-Br-AIPP has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is expressed in immune cells and neurons. This inhibition can lead to a decrease in the activity of immune cells and can also affect the excitability of neurons.
Wirkmechanismus
The mechanism of action of 2-Br-AIPP involves its binding to the pore region of the Kv1.3 channel, which results in the inhibition of channel activity. This inhibition leads to a decrease in the activity of immune cells and can also affect the excitability of neurons.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 activity by 2-Br-AIPP has been shown to have a number of biochemical and physiological effects. In immune cells, this inhibition can lead to a decrease in the production of cytokines, which are important signaling molecules involved in the immune response. In neurons, the inhibition of Kv1.3 activity can lead to changes in membrane potential and can affect the firing of action potentials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Br-AIPP in lab experiments is its selectivity for the Kv1.3 channel, which allows for the specific targeting of this channel without affecting other ion channels. However, one limitation of using 2-Br-AIPP is its relatively low potency, which can make it difficult to achieve complete inhibition of Kv1.3 activity.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Br-AIPP. One area of interest is the development of more potent analogs of 2-Br-AIPP that can achieve more complete inhibition of Kv1.3 activity. Another area of interest is the potential use of 2-Br-AIPP in the treatment of autoimmune diseases, such as multiple sclerosis, which are characterized by an overactive immune response. Additionally, further research is needed to fully understand the effects of 2-Br-AIPP on neuronal excitability and to explore its potential use in the treatment of neurological disorders.
Synthesemethoden
2-Br-AIPP can be synthesized using a multi-step process involving the reaction of 2-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 2-Br-AIPP.
Eigenschaften
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-15-9-7-13(8-10-15)11-14(12-20)18(22)21-17-6-4-3-5-16(17)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHJAAILMFTSK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



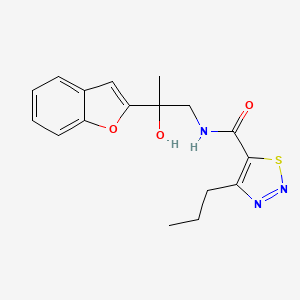


![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)
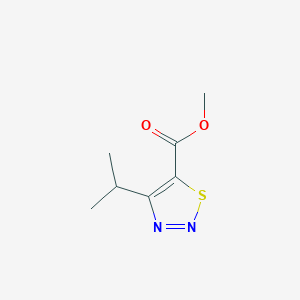
![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)
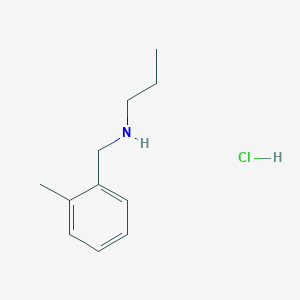
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
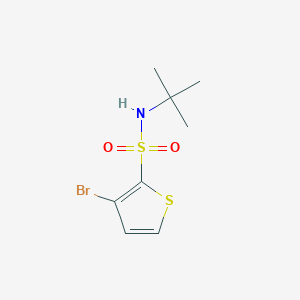
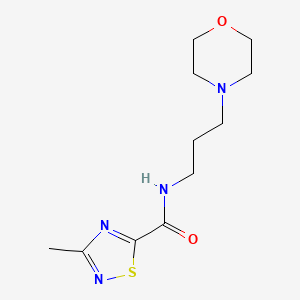
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)